3-Iodo-1-trimethylsilylpropyne
Overview
Description
3-Iodo-1-trimethylsilylpropyne is a useful research compound. Its molecular formula is C6H11ISi and its molecular weight is 238.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Preparation
3-Iodo-1-trimethylsilylpropyne, also known as (3-iodo-1-propynyl)trimethylsilane or trimethylsilylpropargyl iodide, is used in organic synthesis due to its reactive properties. Its physical data includes a boiling point of 42°C at 2 mmHg and solubility in typical reaction solvents like DMF, dichloromethane, and THF. Various preparative methods exist, such as the reaction of iodine with 3-(trimethylsilyl)-2-propyn-1-ol and Tri-n-butylphosphine, yielding a 47% production rate. Handling precautions are necessary due to the toxicity of organostannane derivatives used in its preparation (Wada, 2001).
Application in Synthesis of pi-Conjugated Oligoenynes
3-Iodo-1-trimethylsilylpropyne has been used in the efficient and practical synthesis of various 1-iodo-4-(trimethylsilyl)but-1-en-3-yne derivatives. These derivatives are crucial in synthesizing trans- and cis-oligoenynes and oligoenediynes, which have significant implications in the development of conjugated materials (Takayama et al., 2003).
Enzymatic Synthesis of Optically Active Compounds
In enzymatic methods, 3-Iodo-1-trimethylsilylpropyne is used for synthesizing optically active tertiary alcohols. These alcohols are key building blocks for various chiral compounds, including azido diols and the side chain of vitamin D3 metabolites (Chen & Fang, 1997).
Use in Polymer Chemistry
This compound is also instrumental in initiating the polymerization of vinyl ethers. When reacted with 1,3-dioxolane, it forms 1-trimethylsiloxy-4-iodo-3-oxabutane, which is an initiator for controlled molecular weight polymerization, resulting in hydroxy-terminated polymers (Meirvenne et al., 1990).
In Organometallic Chemistry
3-Iodo-1-trimethylsilylpropyne plays a role in the dimerization of trimethylsilylpropyne on a triosmium cluster. This reaction is significant in the study of organometallic chemistry, particularly in the formation and rearrangement of complex compounds (Koridze et al., 1994).
properties
IUPAC Name |
3-iodoprop-1-ynyl(trimethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ISi/c1-8(2,3)6-4-5-7/h5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWOCRSOOHMPED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ISi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453924 | |
Record name | 3-IODO-1-TRIMETHYLSILYLPROPYNE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1-trimethylsilylpropyne | |
CAS RN |
78199-88-9 | |
Record name | 3-IODO-1-TRIMETHYLSILYLPROPYNE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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